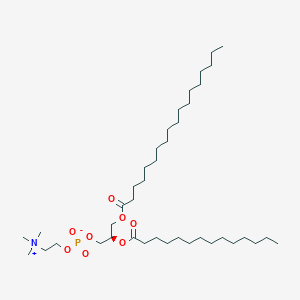

1-Stearoyl-2-myristoyl-sn-glycero-3-PC

Description

PC(18:0/14:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given in first source; RN not in Chemline 12/84

Propriétés

IUPAC Name |

[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWGYEJOZNRLQE-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174704 | |

| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20664-02-2 | |

| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020664022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Thermal Signature: A Technical Guide to the Phase Transition Temperature of SMPC Phospholipid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physicochemical properties of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC), a mixed-chain phospholipid of significant interest in drug delivery and membrane biophysics. A comprehensive understanding of its phase transition temperature (Tm) is paramount for the rational design of lipid-based formulations and for elucidating the intricacies of biological membrane behavior. This document provides a detailed overview of the thermotropic properties of SMPC, the experimental protocols for their determination, and a visual representation of the analytical workflow.

Core Concept: The Gel-to-Liquid Crystalline Phase Transition

Phospholipid bilayers, the fundamental structure of liposomes and cell membranes, exhibit a remarkable temperature-dependent behavior known as the phase transition. At lower temperatures, the hydrocarbon chains of the phospholipids (B1166683) are in a tightly packed, ordered state, referred to as the gel phase (Lβ'). As the temperature increases, the chains gain kinetic energy and transition into a disordered, fluid state known as the liquid crystalline phase (Lα). The temperature at which this transition occurs is the phase transition temperature (Tm), a critical parameter that dictates the fluidity, permeability, and stability of the lipid bilayer.

For mixed-chain phospholipids like SMPC, which contains a stearoyl (18:0) and a myristoyl (14:0) acyl chain, the phase behavior can be more complex than that of their symmetrical counterparts. The mismatch in chain length can influence the packing of the lipids in the bilayer and, consequently, the characteristics of the phase transition.

Quantitative Analysis of SMPC Phase Transition

The primary technique for characterizing the phase transition of phospholipids is Differential Scanning Calorimetry (DSC).[1] This thermoanalytical method measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of the phase transition temperature and the enthalpy of the transition (ΔH). The enthalpy provides insight into the cooperativity and magnitude of the transition.

A seminal study on the thermotropic behavior of mixed-chain phosphatidylcholines provides key quantitative data for SMPC.[2] The research investigated various phosphatidylcholines with different acyl chains, including SMPC, and determined their main transition temperatures and enthalpies using high-sensitivity differential scanning microcalorimetry.[2] It was observed that for pairs of positional isomers, the one with the longer acyl chain at the sn-2 position of the glycerol (B35011) backbone exhibits a higher transition temperature and enthalpy.[2]

| Phospholipid | Acyl Chain Composition (sn-1/sn-2) | Main Transition Temperature (Tm) | Transition Enthalpy (ΔH) | Reference |

| 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) | 18:0 / 14:0 | 35.4 °C | 7.9 kcal/mol | [2] |

| 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (MSPC) | 14:0 / 18:0 | 40.0 °C | 9.2 kcal/mol | [2] |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 16:0 / 16:0 | 41.3 °C | 8.7 kcal/mol | [2] |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | 14:0 / 14:0 | 23.8 °C | 5.4 kcal/mol | [2] |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | 18:0 / 18:0 | 54.9 °C | 10.6 kcal/mol | [2] |

Table 1: Thermotropic Properties of SMPC and Related Phosphatidylcholines. Data obtained from Chen, S. C., & Sturtevant, J. M. (1981). Thermotropic behavior of bilayers formed from mixed-chain phosphatidylcholines. Biochemistry, 20(4), 713–718.[2]

Experimental Protocols: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

The following section outlines a detailed methodology for the preparation of SMPC liposomes and their analysis by DSC to determine the phase transition temperature.

Preparation of Multilamellar Vesicles (MLVs)

The thin-film hydration method is a common and effective technique for the preparation of multilamellar vesicles.

Materials and Equipment:

-

1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) powder

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Round-bottom flask

-

Rotary evaporator

-

High-purity nitrogen or argon gas

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Water bath or heating block

-

Vortex mixer

Protocol:

-

Dissolution of Lipid: Dissolve a known quantity of SMPC powder in the organic solvent in a clean round-bottom flask. The concentration should be sufficient to form a visible lipid film.

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the expected Tm of the lipid (e.g., 40-45 °C for SMPC) to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: To ensure complete removal of residual solvent, dry the lipid film under a gentle stream of nitrogen or argon gas for at least 1-2 hours, or under high vacuum overnight.

-

Hydration: Add the pre-warmed aqueous buffer to the flask containing the lipid film. The temperature of the buffer should be above the Tm of SMPC.

-

Vesicle Formation: Hydrate the lipid film by gentle rotation of the flask. The hydration process should be carried out for an extended period (e.g., 1-2 hours) to allow for complete swelling of the lipid.

-

Vortexing: Vigorously vortex the suspension for several minutes to facilitate the formation of multilamellar vesicles. This should be done while maintaining the temperature above the Tm. The resulting suspension will appear milky.

Differential Scanning Calorimetry (DSC) Analysis

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC) with high-sensitivity cells

-

Hermetic aluminum or stainless steel DSC pans and lids

-

Pipette for sample loading

-

MLV suspension of SMPC

-

Reference buffer (the same buffer used for hydration)

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium) according to the manufacturer's instructions.

-

Sample Preparation: Accurately pipette a small volume (typically 10-20 µL) of the SMPC MLV suspension into a DSC pan.

-

Reference Preparation: Pipette an equal volume of the reference buffer into a separate DSC pan.

-

Sealing the Pans: Hermetically seal both the sample and reference pans to prevent solvent evaporation during the experiment.

-

DSC Run: Place the sample and reference pans in the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected pre-transition temperature (e.g., 10 °C).

-

Heat the sample at a constant scan rate (e.g., 1-2 °C/min) to a temperature well above the main transition temperature (e.g., 50 °C). Slower scan rates generally provide better resolution of the transition peaks.

-

Cool the sample at the same scan rate back to the starting temperature.

-

Perform a second heating scan under the same conditions to ensure the reproducibility of the thermogram and to erase any thermal history of the sample. The data from the second heating scan is typically used for analysis.

-

-

Data Analysis:

-

The DSC software will generate a thermogram, which is a plot of heat flow versus temperature.

-

The phase transition will appear as an endothermic peak.

-

The onset temperature is the temperature at which the transition begins.

-

The peak temperature (Tm) is the temperature at which the heat flow is at its maximum.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the SMPC phospholipid phase transition temperature using the thin-film hydration and DSC analysis method.

Signaling Pathways and Logical Relationships

While the primary focus of this guide is the thermophysical property of SMPC's phase transition, it is important to note that the fluidity and phase state of lipid membranes, governed by the properties of constituent phospholipids like SMPC, are critical for various cellular signaling processes. Membrane fluidity influences the lateral diffusion, conformation, and activity of membrane-bound proteins, including receptors and enzymes that are integral to signaling cascades.

For instance, the activity of membrane-associated enzymes can be modulated by the physical state of the surrounding lipid bilayer. A change from the gel to the liquid crystalline phase can significantly alter the accessibility of the enzyme's active site to its substrate. While a specific signaling pathway directly triggered by the SMPC phase transition is not established, the general principle of membrane fluidity-dependent signaling is a fundamental concept in cell biology.

The logical relationship between the physicochemical properties of SMPC and its biological function can be conceptualized as follows:

This guide provides a foundational understanding of the phase transition temperature of SMPC, a critical parameter for researchers and professionals in drug development and membrane biophysics. The provided data and protocols offer a practical framework for the experimental determination and interpretation of this key thermotropic property.

References

The Solubility Profile of S-Methyl-L-cysteine (SMC) in Ethanol and Other Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of S-Methyl-L-cysteine (SMC), a naturally occurring organosulfur compound found in vegetables like garlic and onions, in various solvents. Understanding the solubility of SMC is critical for its development as a potential therapeutic agent, impacting its formulation, bioavailability, and efficacy. This document compiles available quantitative data, outlines experimental methodologies for solubility determination, and illustrates relevant biological pathways.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The following tables summarize the available quantitative and qualitative solubility data for S-Methyl-L-cysteine and a closely related derivative, L-cysteine methyl ester hydrochloride, in water and various organic solvents.

Table 1: Solubility of S-Methyl-L-cysteine (SMC)

| Solvent | Solubility | Temperature | Notes |

| Water | 50 mg/mL[1][2] | Not Specified | Soluble |

| 0.1 N Sodium Hydroxide | 1% w/v[2] | Not Specified | Soluble |

| Dimethyl Sulfoxide (DMSO) | Insoluble[3] | Not Specified | Use of fresh DMSO is recommended as absorbed moisture can reduce solubility.[3] |

Table 2: Relative Solubility of L-cysteine methyl ester hydrochloride in Pure Solvents

This table presents the solubility order of a related cysteine derivative, L-cysteine methyl ester hydrochloride, as determined by the static gravimetric method between 283.15 K and 333.15 K.[4] The mole fraction solubility increases from left to right.

| Solvent System |

| Acetonitrile < Isobutanol < Ethyl Acetate ≈ sec-Butanol < n-Butanol < 1,4-Dioxane < Isopropanol < n-Propanol < Ethanol < Methanol < Acetone < Water |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in pharmaceutical sciences. The following are detailed methodologies that can be employed to ascertain the solubility of compounds like SMC.

Static Gravimetric Method

This method is a classical and reliable technique for determining equilibrium solubility.[4][5]

Principle: An excess amount of the solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined gravimetrically after solvent evaporation.

Detailed Protocol:

-

Preparation: Add an excess amount of S-Methyl-L-cysteine to a known mass or volume of the desired solvent (e.g., ethanol) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[6] The time to reach equilibrium should be established by sampling at different time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the concentration remains constant.[6]

-

Phase Separation: Allow the suspension to settle. Centrifuge the sample to separate the solid phase from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., vacuum oven at a temperature that does not degrade the compound).

-

Quantification: Weigh the container with the dried solute. The mass of the dissolved solute can be calculated by subtracting the initial weight of the container.

-

Calculation: Express the solubility in desired units, such as mg/mL.

Spectrophotometric Analysis

This method is suitable for compounds that have a chromophore and can be used for more rapid solubility screening.

Principle: A saturated solution is prepared, and after reaching equilibrium, the concentration of the dissolved compound is determined by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer.

Detailed Protocol:

-

Standard Curve Generation: Prepare a series of standard solutions of SMC in the solvent of interest with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to generate a standard curve.

-

Equilibration: Prepare a saturated solution as described in the gravimetric method (Steps 1 & 2).

-

Phase Separation and Sampling: Centrifuge the equilibrated suspension and carefully collect the supernatant.

-

Dilution: Dilute the supernatant with the solvent to a concentration that falls within the linear range of the standard curve.[7]

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.[7]

-

Concentration Determination: Use the standard curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.

References

- 1. S-Methyl-L-cysteine | CAS 1187-84-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. S-Methyl-L-cysteine - LKT Labs [lktlabs.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems | Semantic Scholar [semanticscholar.org]

- 6. who.int [who.int]

- 7. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (CAS Number: 20664-02-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC), with the CAS number 20664-02-2, is a synthetic, asymmetric-chain phospholipid. It belongs to the phosphatidylcholine (PC) class of lipids, which are major components of eukaryotic cell membranes. SMPC's unique structure, featuring a saturated 18-carbon stearoyl chain at the sn-1 position and a saturated 14-carbon myristoyl chain at the sn-2 position of the glycerol (B35011) backbone, imparts specific biophysical properties that make it a valuable tool in various research and development applications.

This technical guide provides a comprehensive overview of SMPC, including its physicochemical properties, detailed experimental protocols for its use, and its role in cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of lipidomics, membrane biophysics, and drug delivery.

Physicochemical Properties

The distinct properties of SMPC arise from its asymmetric acyl chains, which influence its packing behavior in lipid bilayers. This asymmetry can lead to interdigitation with other lipids in a membrane, potentially minimizing hydrophobic mismatch and affecting membrane fluidity and domain formation.[1][2]

Table 1: General Physicochemical Properties of SMPC

| Property | Value | Source(s) |

| CAS Number | 20664-02-2 | [1] |

| Full Chemical Name | 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine | [1] |

| Synonyms | SMPC, 1,2-SMPC, PC(18:0/14:0) | |

| Molecular Formula | C₄₀H₈₀NO₈P | [1] |

| Molecular Weight | 734.04 g/mol | |

| Appearance | White to off-white powder/crystalline solid | [1][3] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | [1][3] |

Table 2: Solubility and Thermal Properties of SMPC

| Property | Value | Source(s) |

| Solubility | Soluble in ethanol (B145695) (25 mg/ml), chloroform (B151607), and methanol. | [1][3][4] |

| Gel-Liquid Crystalline Phase Transition Temperature (Tm) | 30°C | [2] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of SMPC-containing lipid vesicles, which are commonly used as model membrane systems.

Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This is a standard and widely used method for preparing unilamellar liposomes with a defined size distribution.[3][4][5]

Materials:

-

1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) powder

-

Other lipids (e.g., cholesterol), as required

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Mini-extruder apparatus

-

Polycarbonate membranes with desired pore size (e.g., 100 nm)

-

Glass syringes

Procedure:

-

Lipid Dissolution: Weigh the desired amount of SMPC and any other lipids and dissolve them in chloroform or a chloroform:methanol mixture in a round-bottom flask. Gently swirl the flask until the lipids are completely dissolved, resulting in a clear solution.

-

Thin-Film Formation: Attach the flask to a rotary evaporator. The water bath temperature should be set above the boiling point of the solvent but below the phase transition temperature of SMPC (e.g., 40-50°C). Rotate the flask and gradually apply a vacuum to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask. Continue to keep the flask under high vacuum for at least 1-2 hours to ensure the complete removal of any residual solvent.

-

Hydration: Pre-heat the hydration buffer to a temperature above the Tm of SMPC (e.g., 40-45°C). Add the warm buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

-

Vesicle Formation: Gently agitate the flask by hand or on a vortex mixer at a temperature above the Tm for at least 30 minutes. This process allows the lipid film to hydrate (B1144303) and swell, leading to the spontaneous formation of multilamellar vesicles (MLVs).

-

Extrusion (Size Reduction):

-

Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Pre-heat the extruder assembly to a temperature above the Tm of SMPC.

-

Draw the MLV suspension into one of the glass syringes and place it in one of the extruder ports. Place an empty syringe in the opposing port.

-

Manually push the MLV suspension through the membrane from one syringe to the other.

-

Repeat this extrusion process for an odd number of passes (e.g., 11 or 21 times) to ensure the final liposome suspension is collected in the opposite syringe. This process results in the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.[4]

-

-

Storage: Store the prepared liposome suspension at 4°C. For long-term storage, it is advisable to use them within a few days to prevent aggregation or degradation.

Caption: Workflow for the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Characterization of SMPC-Containing Liposomes

3.2.1. Confocal Microscopy for Visualization

This technique is useful for visualizing giant unilamellar vesicles (GUVs) and assessing their morphology and phase behavior.

Materials:

-

SMPC-containing GUVs (prepared by electroformation or gentle hydration methods)

-

Fluorescent lipid probes (e.g., a probe that partitions into the liquid-disordered phase and another for the liquid-ordered phase)

-

Confocal laser scanning microscope

-

Glass-bottom dishes or slides

Procedure:

-

Fluorescent Labeling: Incorporate a small molar percentage (typically 0.1-1 mol%) of fluorescent lipid probes into the initial lipid mixture before preparing the GUVs.

-

Sample Preparation: Place a small volume of the GUV suspension onto a glass-bottom dish. Allow the GUVs to settle.

-

Imaging:

-

Place the dish on the stage of the confocal microscope.

-

Use the appropriate laser lines to excite the fluorescent probes.

-

Set the emission detectors to capture the fluorescence from each probe in separate channels.

-

Acquire z-stack images to obtain a three-dimensional view of the GUVs and to clearly visualize the distribution of the fluorescent probes within the membrane.

-

-

Analysis: Analyze the images to observe the morphology of the vesicles and the presence of any phase-separated domains, which will be indicated by the differential partitioning of the fluorescent probes.

3.2.2. Förster Resonance Energy Transfer (FRET) for Nanodomain Analysis

FRET is a powerful technique for studying lipid-lipid interactions and detecting the presence of nanometer-scale lipid domains that are below the resolution limit of conventional microscopy.

Materials:

-

SMPC-containing LUVs

-

A FRET pair of fluorescent lipid probes (a donor and an acceptor) that exhibit differential partitioning between lipid phases.

-

Fluorometer with temperature control.

Procedure:

-

Liposome Preparation: Prepare two populations of LUVs as described in section 3.1. One population should contain the donor probe, and the other should contain the acceptor probe, each at a low molar ratio (e.g., 0.5 mol%).

-

FRET Measurement:

-

Mix the donor-labeled and acceptor-labeled liposome populations in the desired ratio in a quartz cuvette.

-

Place the cuvette in the temperature-controlled sample holder of the fluorometer.

-

Excite the donor probe at its excitation maximum and measure the emission spectrum of both the donor and the acceptor.

-

The occurrence of FRET will be indicated by a decrease in the donor fluorescence intensity and a simultaneous increase in the acceptor fluorescence intensity.

-

-

Data Analysis: The efficiency of FRET can be calculated from the changes in fluorescence intensity. By measuring FRET efficiency as a function of lipid composition or temperature, the formation and size of lipid nanodomains can be inferred.

3.2.3. Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Imaging

Cryo-EM allows for the direct visualization of the morphology of liposomes in a near-native, hydrated state at high resolution.

Materials:

-

SMPC-containing liposome suspension

-

Cryo-EM grids (e.g., holey carbon grids)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Liquid ethane (B1197151)

-

Transmission electron microscope equipped with a cryo-stage

Procedure:

-

Grid Preparation: Glow-discharge the cryo-EM grids to make the surface hydrophilic.

-

Sample Application: Apply a small volume (3-4 µL) of the liposome suspension to the grid.

-

Blotting and Plunge-Freezing: Blot the grid with filter paper to create a thin film of the suspension across the holes of the grid. Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This rapid freezing vitrifies the water, preventing the formation of ice crystals that would damage the liposomes.

-

Imaging: Transfer the vitrified grid to the cryo-electron microscope under cryogenic conditions. Acquire images at low electron doses to minimize radiation damage.

-

Analysis: Analyze the micrographs to determine the size, lamellarity (number of bilayers), and overall morphology of the SMPC-containing liposomes.

3.2.4. Neutron Spin Echo (NSE) Spectroscopy for Membrane Dynamics

NSE is a sophisticated technique used to study the dynamics of lipid bilayers, such as bending and thickness fluctuations, on the nanosecond timescale.

Materials:

-

Suspension of SMPC-containing LUVs in D₂O (to provide contrast for neutron scattering)

-

Neutron spin echo spectrometer

Procedure:

-

Sample Preparation: Prepare a concentrated and highly monodisperse sample of LUVs in D₂O. The use of deuterated water is crucial for providing the necessary scattering contrast between the lipids and the solvent.

-

NSE Measurement:

-

Place the sample in a suitable sample holder for the NSE instrument.

-

The instrument measures the intermediate scattering function, I(Q,t), which describes the time correlation of density fluctuations at a given scattering vector, Q.

-

-

Data Analysis: The decay of I(Q,t) provides information about the dynamics of the lipid membrane. Models are fitted to the data to extract parameters such as the bending rigidity and the effective viscosity of the membrane.

Role in Signaling Pathways

While specific studies on the direct involvement of SMPC in signaling are limited, as a phosphatidylcholine, it is a potential substrate for the Phospholipase D (PLD) signaling pathway.

The Phospholipase D (PLD) Pathway:

PLD is an enzyme that hydrolyzes the phosphodiester bond of phosphatidylcholine to produce phosphatidic acid (PA) and choline. PA is a key lipid second messenger that can influence a wide range of cellular processes by recruiting and activating various downstream effector proteins. These processes include membrane trafficking, cytoskeletal organization, cell proliferation, and survival.

The activity of PLD is tightly regulated by various factors, including small GTPases, protein kinases, and the lipid composition of the membrane itself. While mammalian PLDs show a high selectivity for phosphatidylcholine, the influence of the specific acyl chain composition of the PC substrate, such as the asymmetry found in SMPC, on the rate of hydrolysis and subsequent signaling is an area of ongoing research.

Caption: A generalized schematic of the Phospholipase D (PLD) signaling pathway, where SMPC can serve as a substrate.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its well-defined chemical structure and distinct physicochemical properties make it an excellent component for constructing model membrane systems to study a wide range of biophysical phenomena. The experimental protocols outlined in this guide provide a starting point for the utilization of SMPC in laboratory settings. Furthermore, its potential role as a substrate in important cellular signaling pathways, such as the PLD pathway, highlights its relevance in the broader context of cell biology and drug development. Further research into the specific interactions and functions of this asymmetric phospholipid will undoubtedly continue to expand its applications in science and technology.

References

- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

Self-Assembly of 1-Stearoyl-2-myristoyl-sn-glycero-3-PC in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly of 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) in aqueous solutions. SMPC is an asymmetric phospholipid, featuring a saturated stearic acid (18:0) at the sn-1 position and a saturated myristic acid (14:0) at the sn-2 position of the glycerol (B35011) backbone. This structural asymmetry imparts distinct physicochemical properties that influence its self-assembly into various supramolecular structures, making it a lipid of interest in the formulation of liposomes and other lipid-based nanoparticles for drug delivery applications.

Physicochemical Properties of SMPC

The self-assembly of SMPC is governed by its amphiphilic nature and its specific molecular geometry. Key quantitative parameters that dictate its behavior in an aqueous environment include its phase transition temperature and critical micelle concentration.

| Property | Value | Method of Determination | Reference |

| Phase Transition Temperature (Tm) | 37.5 °C (main transition peak) | High-Sensitivity Differential Scanning Calorimetry (DSC) | [1] |

| Critical Micelle Concentration (CMC) | Not experimentally reported; estimated to be in the nanomolar range | Theoretical estimation based on long-chain diacylphospholipids | [2][3] |

Note on Critical Micelle Concentration (CMC): For diacyl phospholipids (B1166683) with long hydrocarbon chains, such as SMPC, the concentration of free lipid monomers in the aqueous phase at which micelle formation begins is exceedingly low. The hydrophobic effect strongly favors the aggregation of these lipids into bilayers, leading to the formation of vesicles (liposomes) at concentrations well below those where micelles would be a significant population. Therefore, an exact experimental CMC value for SMPC is not readily found in the literature, as vesicle formation is the predominant self-assembly process.

Self-Assembly Pathway of SMPC in Aqueous Solution

The self-assembly of SMPC into liposomes is a thermodynamically driven process initiated by the hydrophobic effect. When a dried film of SMPC is hydrated, the lipid molecules arrange themselves to minimize the exposure of their hydrophobic acyl chains to the aqueous environment, resulting in the formation of bilayer structures.

Figure 1: Self-assembly pathway of SMPC from monomers to unilamellar vesicles.

Experimental Protocols

Preparation of SMPC Liposomes by Thin-Film Hydration and Extrusion

This protocol is adapted from general liposome (B1194612) preparation methods and incorporates specific considerations for SMPC based on its known phase transition temperature.

Materials:

-

1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) powder

-

Chloroform (B151607) or a 2:1 chloroform:methanol solvent mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Water bath

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials and round-bottom flask

Procedure:

-

Lipid Film Formation:

-

Dissolve a known quantity of SMPC in chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator with the water bath set to a temperature below the Tm of SMPC (e.g., 30-35 °C) to form a thin lipid film on the flask wall.

-

Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Pre-heat the hydration buffer to a temperature above the Tm of SMPC (e.g., 45-50 °C).

-

Add the warm buffer to the flask containing the dried lipid film.

-

Agitate the flask by hand or on a vortex mixer until all the lipid film is suspended in the buffer, forming multilamellar vesicles (MLVs). This suspension will appear milky.

-

-

Extrusion:

-

Assemble the mini-extruder with the desired pore-size polycarbonate membranes (e.g., 100 nm).

-

Pre-heat the extruder assembly to a temperature above the Tm of SMPC (e.g., 45-50 °C).

-

Draw the MLV suspension into a gas-tight syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process reduces the size and lamellarity of the vesicles, resulting in a more translucent suspension of large unilamellar vesicles (LUVs).

-

-

Storage:

-

Store the resulting liposome suspension at a temperature above the Tm to prevent lipid crystallization, or at 4 °C if stability at lower temperatures has been confirmed.

-

Characterization of SMPC Vesicles

Workflow for SMPC Vesicle Characterization:

References

- 1. Effect of liposomal size on the calorimetric behavior of mixed-chain phosphatidylcholine bilayer dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phospholipid-research-center.com [phospholipid-research-center.com]

Methodological & Application

Application Notes and Protocols for the Preparation of 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) Liposomes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of liposomes composed of 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC). SMPC is an asymmetric phospholipid increasingly utilized in the formulation of liposomes and nanocarriers for drug delivery applications due to its ability to enhance membrane fluidity and stability.

Introduction to SMPC Liposomes

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) is a synthetic phospholipid featuring a saturated 18-carbon stearoyl chain at the sn-1 position and a saturated 14-carbon myristoyl chain at the sn-2 position of the glycerol (B35011) backbone. This asymmetry influences the packing of the lipid bilayers, contributing to unique physicochemical properties of the resulting liposomes. These properties can be harnessed to optimize drug encapsulation, stability, and release kinetics for various therapeutic agents. SMPC-based liposomes are particularly explored in the development of targeted drug delivery systems and vaccine adjuvants.[1]

Physicochemical Properties of SMPC

A critical parameter for the preparation of SMPC liposomes is its main phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a more ordered gel phase to a more fluid liquid crystalline phase. The hydration of the lipid film should be conducted at a temperature above the Tm to ensure proper liposome (B1194612) formation. Differential scanning calorimetry (DSC), X-ray diffraction, and NMR spectroscopy are techniques used to measure the phase transitions of lipids like SMPC.[2]

Experimental Protocols

The following protocols outline the standard methods for preparing SMPC liposomes: the thin-film hydration method followed by either extrusion or sonication for size reduction.

Materials and Equipment

-

This compound (SMPC)

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES buffer)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Probe or bath sonicator

-

Dynamic Light Scattering (DLS) instrument

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Protocol 1: Thin-Film Hydration followed by Extrusion

This method is widely used to produce unilamellar vesicles with a controlled and uniform size distribution.

Step 1: Lipid Film Formation

-

Weigh the desired amount of SMPC powder and dissolve it in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the boiling point of the solvent but below the phase transition temperature of SMPC.

-

Rotate the flask under reduced pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

Step 2: Hydration

-

Add the desired aqueous hydration buffer (pre-heated to a temperature above the Tm of SMPC) to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

-

Agitate the flask by gentle rotation in the water bath (still above the Tm) for 1-2 hours to allow for complete hydration of the lipid film. This process results in the formation of multilamellar vesicles (MLVs).

Step 3: Extrusion

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder to the hydration temperature.

-

Load the MLV suspension into a gas-tight syringe and place it into one of the extruder's barrels.

-

Place a second empty syringe in the opposing barrel.

-

Push the plunger of the first syringe to force the lipid suspension through the membrane into the second syringe.

-

Repeat this extrusion process for an odd number of passes (typically 11-21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs). The final extrusion should end with the liposome suspension in the second syringe.

Protocol 2: Thin-Film Hydration followed by Sonication

This method is effective for producing small unilamellar vesicles (SUVs). However, it may lead to lipid degradation and a broader size distribution compared to extrusion.

Step 1 & 2: Lipid Film Formation and Hydration

-

Follow Steps 1 and 2 as described in Protocol 1.

Step 3: Sonication

-

Transfer the MLV suspension to a suitable container.

-

For probe sonication , immerse the sonicator tip into the suspension. For bath sonication , place the container in a bath sonicator.

-

Sonicate the suspension in pulses to avoid excessive heating, which can degrade the lipids. It is recommended to keep the sample on ice during sonication.

-

The duration of sonication will depend on the desired particle size and the specific instrument settings. Monitor the particle size intermittently using DLS.

Characterization of SMPC Liposomes

Accurate characterization is crucial to ensure the quality, reproducibility, and efficacy of the liposomal formulation.

Particle Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (particle size) and the PDI of liposomes. The PDI is a measure of the heterogeneity of the particle sizes in the sample, with a value below 0.2 generally indicating a monodisperse population.

Zeta Potential

Zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability. Liposomes with a zeta potential greater than ±30 mV are generally considered to have good colloidal stability due to electrostatic repulsion between particles.[3][4]

Encapsulation Efficiency

Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug or active pharmaceutical ingredient (API) successfully entrapped within the liposomes. It is typically determined by separating the unencapsulated (free) drug from the liposome-encapsulated drug.

Protocol for Determining Encapsulation Efficiency:

-

Separate the free drug from the liposomal suspension using techniques such as size exclusion chromatography, dialysis, or centrifugation.

-

Quantify the concentration of the drug in the initial formulation (Total Drug) and the concentration of the free drug in the supernatant/filtrate (Free Drug). This can be done using UV-Vis spectrophotometry or HPLC.

-

Calculate the Encapsulation Efficiency using the following formula:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Data Presentation

The following tables summarize expected characteristics of liposomes prepared with different methods. Note that these are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Expected Physicochemical Properties of SMPC Liposomes

| Preparation Method | Expected Particle Size (nm) | Expected Polydispersity Index (PDI) | Expected Zeta Potential (mV) |

| Thin-Film Hydration + Extrusion (100 nm) | 100 - 150 | < 0.2 | -5 to -20 (for neutral lipids in PBS) |

| Thin-Film Hydration + Sonication | 30 - 100 | 0.2 - 0.4 | -5 to -20 (for neutral lipids in PBS) |

Table 2: Factors Influencing Encapsulation Efficiency

| Factor | Effect on Encapsulation Efficiency (EE%) | Rationale |

| Drug Properties | ||

| Lipophilicity of Drug | Higher EE% for lipophilic drugs | Lipophilic drugs are readily incorporated into the lipid bilayer. |

| Hydrophilicity of Drug | Lower EE% for hydrophilic drugs (passive loading) | Entrapment is limited to the aqueous core of the liposomes. |

| Liposome Properties | ||

| Lipid Concentration | Higher EE% with increasing lipid concentration | More lipid vesicles are available to encapsulate the drug.[5] |

| Presence of Cholesterol | Can increase or decrease EE% | Cholesterol modulates membrane rigidity and permeability.[5] |

| Surface Charge | Can influence EE% for charged drugs | Electrostatic interactions between the drug and the lipid bilayer can enhance encapsulation. |

| Preparation Method | ||

| Active Loading (e.g., pH gradient) | Significantly higher EE% for ionizable hydrophilic drugs | Creates a driving force for the drug to move into the liposome core. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of SMPC liposomes.

Caption: Workflow for SMPC liposome preparation and characterization.

The following diagram illustrates a conceptual signaling pathway where SMPC liposomes could be utilized for targeted drug delivery in cancer therapy.

Caption: Targeted drug delivery to a cancer cell using SMPC liposomes.

References

- 1. 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine Manufacturers [mubychem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azonano.com [azonano.com]

- 5. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Stearoyl-2-myristoyl-sn-glycero-3-PC in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC) in the formulation of advanced drug delivery systems. This document includes detailed protocols for the preparation and characterization of SMPC-based liposomes and nanoparticles, alongside a summary of its physicochemical properties and potential applications.

Introduction to this compound (SMPC)

This compound is a synthetic, asymmetric phospholipid increasingly utilized in the development of drug delivery vehicles such as liposomes and lipid nanoparticles (LNPs).[1][2] Its unique structure, featuring a saturated 18-carbon stearoyl chain at the sn-1 position and a saturated 14-carbon myristoyl chain at the sn-2 position, imparts specific physicochemical properties that can be advantageous for drug encapsulation and delivery. This asymmetry can influence membrane fluidity and stability, potentially enhancing the bioavailability of encapsulated therapeutic agents.[1] SMPC is a valuable component in the formulation of carriers for a wide range of therapeutic molecules, from small molecule drugs to nucleic acids.

Physicochemical Properties of SMPC

A clear understanding of the physicochemical properties of SMPC is crucial for designing effective drug delivery systems.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₈₀NO₈P | |

| Molecular Weight | 734.04 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥ 95% | [2] |

| Solubility | Soluble in chloroform, methanol (B129727), and ethanol. | [2] |

| Storage Conditions | Store at -20°C, away from light. | [2] |

Applications in Drug Delivery

SMPC is a versatile lipid for formulating various types of drug delivery systems, primarily liposomes and lipid nanoparticles. These systems can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

Liposome (B1194612) Formulations

Liposomes are vesicular structures composed of one or more lipid bilayers. SMPC can be used as a primary structural component or in combination with other lipids, such as cholesterol, to modulate the properties of the liposomal membrane.[3][4] The inclusion of cholesterol is known to affect liposome stability and drug release characteristics.[3][4]

Lipid Nanoparticles (LNPs)

LNPs are a key technology for the delivery of nucleic acids, such as mRNA and siRNA. SMPC can be incorporated into the lipid mixture of LNPs to optimize their formation, stability, and in vivo performance.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of SMPC-based drug delivery systems.

Preparation of SMPC Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[5]

Workflow for Thin-Film Hydration Method

Caption: Workflow for preparing SMPC liposomes using the thin-film hydration method.

Materials:

-

This compound (SMPC)

-

Cholesterol (optional)

-

Drug to be encapsulated (hydrophilic or hydrophobic)

-

Organic solvent (e.g., chloroform/methanol 2:1 v/v)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

-

Lipid Film Formation:

-

Dissolve SMPC and cholesterol (e.g., in a 2:1 molar ratio) in the organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, add it to this mixture.

-

Attach the flask to a rotary evaporator and rotate it in a water bath (temperature above the phase transition temperature of the lipids) under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Dry the film under a high vacuum for at least 2 hours to remove any residual organic solvent.

-

-

Hydration:

-

Add the aqueous buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

-

Hydrate the film by rotating the flask in the water bath for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).

-

-

Sizing:

-

To obtain unilamellar vesicles with a defined size, the MLV suspension can be subjected to sonication or extrusion.

-

Sonication: Use a probe sonicator to sonicate the MLV suspension in an ice bath until the suspension becomes clear.

-

Extrusion: Pass the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) multiple times using a liposome extruder. This is the preferred method for obtaining a homogenous size distribution.

-

-

Purification:

-

Remove the unencapsulated drug by dialysis against the buffer or by size exclusion chromatography.

-

Characterization of SMPC-Based Nanoparticles

Proper characterization is essential to ensure the quality and performance of the drug delivery system.

Workflow for Nanoparticle Characterization

Caption: A typical workflow for the characterization of SMPC-based nanoparticles.

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Protocol:

-

Dilute the liposome or nanoparticle suspension with an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.

-

Measure the particle size (Z-average diameter), PDI, and zeta potential using a DLS instrument.

-

Perform measurements in triplicate and report the mean ± standard deviation.

Expected Values: For drug delivery applications, a particle size between 50-200 nm with a PDI < 0.2 is generally desirable. The zeta potential provides an indication of the surface charge and stability of the nanoparticles in suspension.

Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Separate the unencapsulated drug from the nanoparticle suspension using methods like centrifugation, dialysis, or size exclusion chromatography.

-

Quantify the amount of free drug in the supernatant or dialysate.

-

Disrupt the nanoparticles using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

-

Quantify the total amount of drug in the disrupted nanoparticle suspension.

-

Calculate EE and DL using the following formulas:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100

-

Method: Dialysis Method

Protocol:

-

Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4, simulating physiological conditions) at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the cumulative percentage of drug released versus time.

In Vitro Cellular Studies

Cellular Uptake

The mechanism by which cells internalize nanoparticles is critical for effective drug delivery. Common uptake mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[4][6][7]

Cellular Uptake Pathways

Caption: Overview of potential cellular uptake pathways for SMPC nanoparticles.

Protocol for Cellular Uptake Study:

-

Culture a suitable cell line (e.g., a cancer cell line relevant to the therapeutic application) in a multi-well plate.

-

Incubate the cells with fluorescently labeled SMPC nanoparticles for various time points.

-

Wash the cells to remove non-internalized nanoparticles.

-

Analyze the cellular uptake using techniques such as:

-

Fluorimetry: Lyse the cells and measure the fluorescence intensity to quantify uptake.

-

Flow Cytometry: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

-

Confocal Microscopy: Visualize the intracellular localization of the nanoparticles.

-

Cytotoxicity Assay

It is essential to evaluate the toxicity of the drug delivery system itself and compare the efficacy of the encapsulated drug to the free drug.

Protocol for MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of:

-

Free drug

-

Drug-loaded SMPC nanoparticles

-

Empty (placebo) SMPC nanoparticles

-

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Conclusion

This compound is a promising phospholipid for the development of effective and stable drug delivery systems. Its unique asymmetric structure can be leveraged to fine-tune the physicochemical properties of liposomes and lipid nanoparticles. The protocols provided in these application notes offer a starting point for researchers to formulate and characterize SMPC-based nanocarriers for a variety of therapeutic applications. Further optimization of formulations and in-depth in vivo studies are necessary to fully realize the clinical potential of SMPC-based drug delivery systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Stearoyl-2-Myristoyl-sn-Glycero-3-Phosphocholine - CD BioSustainable [sustainable-bio.com]

- 3. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery | Slovenian Medical Journal [vestnik.szd.si]

- 5. researchgate.net [researchgate.net]

- 6. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Formulation of SMPC-Based Lipid Nanoparticles (LNPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The composition of these LNPs is critical to their efficacy and safety. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a structural phospholipid. This document provides detailed application notes and protocols for the formulation of LNPs utilizing 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) as the structural phospholipid.

SMPC is an asymmetric phospholipid with a saturated 18-carbon stearoyl chain at the sn-1 position and a saturated 14-carbon myristoyl chain at the sn-2 position.[1][2] This specific structure influences the packing of the lipid bilayer and can affect the stability and delivery characteristics of the LNP. These notes will guide researchers through the preparation, characterization, and potential applications of SMPC-based LNPs.

Data Presentation: Physicochemical Characteristics of SMPC-Based LNPs

The following table summarizes representative quantitative data for SMPC-based LNPs formulated using the microfluidic mixing protocol described below. For comparison, data for LNPs formulated with the more common phospholipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), are also presented. This data is illustrative and may vary based on the specific payload and precise formulation parameters.[3][4]

| Formulation | Phospholipid | Molar Ratio (Ionizable Lipid:Phospholipid:Cholesterol:PEG-Lipid) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |

| LNP-SMPC | SMPC | 50:10:38.5:1.5 | 85.2 ± 3.5 | 0.11 ± 0.02 | >95 |

| LNP-DSPC | DSPC | 50:10:38.5:1.5 | 90.1 ± 4.1 | 0.07 ± 0.04 | >96 |

Experimental Protocols

Preparation of Lipid Stock Solutions

This protocol describes the preparation of lipid stock solutions in ethanol (B145695), which will be used for the formulation of the LNPs.

Materials:

-

Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)

-

1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC)

-

Cholesterol

-

PEGylated Lipid (e.g., DMG-PEG 2000)

-

Absolute Ethanol (RNase-free)

-

Sterile, RNase-free vials

Procedure:

-

Prepare individual stock solutions of the ionizable lipid, SMPC, cholesterol, and PEGylated lipid in absolute ethanol at the desired concentrations (e.g., 10 mg/mL).

-

Ensure complete dissolution of each lipid. Gentle vortexing or warming may be applied if necessary. The phase transition temperature of SMPC should be considered when preparing solutions.[5]

-

Combine the individual lipid stock solutions in a sterile vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:SMPC:cholesterol:PEG-lipid).[6][7]

-

Vortex the final lipid mixture to ensure homogeneity.

-

Store the lipid stock solution at -20°C until use.

Preparation of Aqueous Payload Solution

This protocol details the preparation of the aqueous solution containing the nucleic acid payload.

Materials:

-

Nucleic Acid (e.g., mRNA, siRNA)

-

Citrate (B86180) Buffer (e.g., 50 mM, pH 4.0, RNase-free)

-

Nuclease-free water

Procedure:

-

Dilute the nucleic acid stock in the citrate buffer to the desired concentration. The acidic pH of the buffer is crucial for the protonation of the ionizable lipid, which facilitates the encapsulation of the negatively charged nucleic acid.[8]

-

Ensure the solution is well-mixed and stored on ice or at 4°C until use to maintain payload integrity.

LNP Formulation via Microfluidic Mixing

This protocol outlines the formation of SMPC-based LNPs using a microfluidic mixing device. This method allows for rapid and reproducible mixing, leading to the formation of uniform nanoparticles.[6][9]

Materials:

-

Lipid stock solution (from Protocol 1)

-

Aqueous payload solution (from Protocol 2)

-

Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

-

Syringes (RNase-free)

-

Collection tubes (RNase-free)

Procedure:

-

Equilibrate the lipid stock solution and the aqueous payload solution to room temperature.

-

Load the lipid stock solution into one syringe and the aqueous payload solution into another.

-

Set the parameters on the microfluidic device, including the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to alcoholic phase (typically 3:1).[6][7]

-

Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids into LNPs encapsulating the nucleic acid.

-

Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.

Caption: Workflow for SMPC-based LNP formulation.

Purification and Buffer Exchange

This protocol describes the purification of the formulated LNPs to remove residual ethanol and unencapsulated payload.

Materials:

-

Crude LNP dispersion

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

Procedure:

-

Transfer the crude LNP dispersion to a dialysis cassette.

-

Perform dialysis against PBS (pH 7.4) for at least 4 hours, with at least two buffer changes. This step removes ethanol and neutralizes the pH of the formulation.

-

Alternatively, for larger volumes, a TFF system can be used for buffer exchange and concentration of the LNP suspension.

-

After purification, the LNP suspension can be sterile-filtered through a 0.22 µm filter.

Characterization of SMPC-Based LNPs

This protocol outlines the key characterization techniques to assess the quality of the formulated LNPs.

a. Particle Size and Polydispersity Index (PDI) Measurement

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute a small aliquot of the purified LNP suspension in PBS.

-

Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

-

A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of nanoparticles.

-

b. Zeta Potential Measurement

-

Technique: Laser Doppler Velocimetry

-

Procedure:

-

Dilute a small aliquot of the purified LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

-

Measure the zeta potential. The surface charge of the LNPs at neutral pH should be close to neutral.

-

c. Encapsulation Efficiency Determination

-

Technique: RiboGreen Assay (or equivalent nucleic acid quantification assay)

-

Procedure:

-

Prepare two sets of samples from the purified LNP suspension.

-

In the first set, measure the amount of free, unencapsulated nucleic acid in the supernatant after pelleting the LNPs or using a size-exclusion spin column.

-

In the second set, disrupt the LNPs using a detergent (e.g., 1% Triton X-100) to release the encapsulated nucleic acid and measure the total amount of nucleic acid.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

-

Caption: LNP characterization workflow and outputs.

Signaling Pathway and Cellular Uptake

The formulated SMPC-based LNPs are designed for efficient cellular uptake and endosomal escape to deliver their nucleic acid payload into the cytoplasm. The primary mechanism of uptake is thought to be apolipoprotein E (ApoE)-mediated endocytosis, particularly for liver-targeted delivery.

Caption: ApoE-mediated cellular uptake of LNPs.

Upon intravenous administration, LNPs can associate with ApoE in the bloodstream. This complex is then recognized by low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, leading to receptor-mediated endocytosis. Inside the cell, the endosome matures and its internal pH drops. This acidic environment protonates the ionizable lipid within the LNP, leading to a change in charge and interaction with the endosomal membrane, ultimately facilitating the release of the nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.

References

- 1. 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine Manufacturers [mubychem.com]

- 2. Buy 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine | 20664-02-2 [smolecule.com]

- 3. Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00150A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Incorporating Membrane Proteins into SMPC Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of membrane proteins in their native-like environment is crucial for understanding their structure, function, and interaction with lipids and potential drug candidates. Saposin-lipoprotein (SMPC) bilayers, also known as Salipro® nanoparticles or picodiscs, offer a robust and versatile platform for stabilizing membrane proteins in a soluble, detergent-free lipid environment. This technology utilizes Saposin A (SapA), a lipid-binding protein, to form a scaffold around a lipid bilayer, into which the membrane protein of interest is incorporated. The key advantage of the SMPC system is the flexibility of the SapA scaffold, which can adapt to membrane proteins of various sizes.[1][2][3]

These application notes provide detailed protocols for the two primary methods of incorporating membrane proteins into SMPC bilayers: the Classic Reconstitution Method for purified membrane proteins and the Direct Membrane Extraction (DirectMX™) Method for direct reconstitution from crude cell membranes.

Data Presentation: Quantitative Parameters for SMPC Reconstitution

Successful reconstitution of membrane proteins into SMPC bilayers depends on the careful optimization of several quantitative parameters. The following tables summarize key starting concentrations and ratios for both the Classic and DirectMX™ methods.

Table 1: Component Concentrations and Ratios for Classic Reconstitution Method

| Parameter | Component | Recommended Starting Concentration/Ratio | Notes |

| Protein | Purified Membrane Protein | 10 mg/mL | Concentration can be adjusted based on protein stability and yield. |

| Saposin A (SapA) | 1.2 mg/mL | SapA is the scaffolding protein for the SMPC bilayer. | |

| Lipids | Brain Lipid Extract or Synthetic Lipids (e.g., POPC:POPG) | 5 mg/mL | The choice of lipid can be critical for protein stability and function.[4] |

| Detergent | DDM (n-dodecyl-β-D-maltoside) or NM (n-nonyl-β-D-maltoside) | 0.03% - 0.4% (in protein/lipid stocks) | The final concentration is diluted during the reconstitution process.[3][5] |

| Molar Ratios | Protein:SapA:Lipid | Varies depending on the target protein. Start with empirical testing. | For nanodiscs (a related technology), protein:MSP (scaffold protein) ratios between 1:1 and 1:25 have been used.[6] |

| MSP:Lipid (for nanodiscs) | 1:50 to 1:80 | This can be a starting point for optimizing SapA:lipid ratios.[7] |

Table 2: Component Concentrations and Ratios for DirectMX™ Method

| Parameter | Component | Recommended Starting Concentration/Ratio | Notes |

| Starting Material | Homogenized Crude Membranes | 0.7 g/L | Starting concentration of the total membrane protein.[1] |

| Solubilization Detergent | Digitonin (B1670571) | 1% (final concentration) | A mild detergent used to solubilize membranes while preserving protein structure. |

| Scaffold Protein | Saposin A (SapA) | 0.6 g/L | Added in excess to the solubilized membrane material.[1] |

| Buffers | HN Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl | Used for solubilization and reconstitution steps.[1] |

Experimental Protocols

Protocol 1: Classic Reconstitution of Purified Membrane Proteins into SMPC Bilayers

This method is suitable for membrane proteins that have been purified using detergents. The process involves mixing the purified protein with lipids and SapA, followed by self-assembly of the SMPC nanoparticles upon detergent dilution.[3]

Materials:

-

Purified membrane protein in a detergent-containing buffer (e.g., 10 mg/mL in 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 0.03% DDM).

-

Lipid solution (e.g., 5 mg/mL brain lipids in 50 mM HEPES pH 7.5, 150 mM NaCl, 0.28% DDM).

-

Purified Saposin A (e.g., 1.2 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Gel filtration buffer (GF-buffer), e.g., 1x PBS pH 7.4.

-

Size-exclusion chromatography (SEC) column (e.g., Superdex 200).

Procedure:

-

Lipid and Protein Incubation:

-

SMPC Assembly:

-

Detergent Dilution:

-

Purification:

-

Purify the reconstituted SMPC-membrane protein complexes from empty SMPC particles and aggregated protein using size-exclusion chromatography (SEC).[3]

-

Collect fractions and analyze by SDS-PAGE and, if applicable, Western blot to confirm the presence of both the membrane protein and SapA.

-

Protocol 2: Direct Membrane Extraction (DirectMX™) of Membrane Proteins into SMPC Bilayers

This method allows for the direct reconstitution of membrane proteins from crude cell membranes, bypassing the need for detergent-based purification of the target protein. This is particularly advantageous for unstable membrane proteins.[1][8][9]

Materials:

-

Homogenized crude cell membranes expressing the target protein.

-

HN Buffer (50 mM HEPES pH 7.5, 150 mM NaCl).

-

Digitonin.

-

Purified Saposin A in detergent-free HN buffer.

-

Affinity chromatography resin (if the target protein has an affinity tag).

-

Detergent-free buffers for affinity chromatography.

Procedure:

-

Membrane Solubilization:

-

Resuspend the homogenized crude membranes in HN buffer.

-

Add digitonin to a final concentration of 1% and incubate on a rotator for 1 hour at 4°C to solubilize the membranes.[1]

-

-

Clarification:

-

Centrifuge the solubilized membrane suspension at 30,000 x g for 45 minutes at 4°C to pellet insoluble material.[1]

-

Carefully collect the supernatant containing the solubilized membrane proteins and native lipids.

-

-

SMPC Reconstitution:

-

Mix the supernatant with an excess of SapA in detergent-free HN buffer.

-

Incubate on a rotator for 30 minutes at 4°C to allow for the self-assembly of the SMPC nanoparticles.[1]

-

-

Purification (for tagged proteins):

-

If the target membrane protein is fused to an affinity tag, the protein-containing SMPC nanoparticles can be purified using affinity chromatography with detergent-free buffers.[1]

-

Elute the purified SMPC-protein complexes and analyze by SDS-PAGE and Western blot.

-

Mandatory Visualizations

Caption: Workflow for the Classic SMPC Reconstitution Method.

Caption: Workflow for the DirectMX™ SMPC Reconstitution Method.

References

- 1. DirectMX – One-Step Reconstitution of Membrane Proteins From Crude Cell Membranes Into Salipro Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | DirectMX – One-Step Reconstitution of Membrane Proteins From Crude Cell Membranes Into Salipro Nanoparticles [frontiersin.org]

- 3. Footprinting mass spectrometry of membrane proteins: ferroportin reconstituted in saposin A picodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On-bead purification and nanodisc reconstitution of human chemokine receptor complexes for structural and biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel lipoprotein nanoparticle system for membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.aston.ac.uk [publications.aston.ac.uk]

- 8. oxfordglobal.com [oxfordglobal.com]

- 9. DirectMX - One-Step Reconstitution of Membrane Proteins From Crude Cell Membranes Into Salipro Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of Styrene-Maleic Acid Copolymer (SMPC) Modified Giant Unilamellar Vesicles (GUVs)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of SMPC in Model Membrane Systems

Styrene-Maleic Acid Copolymers (SMPC), also known as SMAs, are amphipathic polymers increasingly utilized in membrane biophysics. It is crucial to note that the primary and well-established application of SMPC in this field is the detergent-free solubilization of lipid membranes to form nano-sized, discoidal lipid bilayers known as "nanodiscs" or SMALPs (Styrene-Maleic Acid Lipid Particles).[1][2][3][4][5] These nanodiscs provide a native-like lipid environment for studying membrane proteins.[6][7][8]

The concept of stable, well-formed Giant Unilamellar Vesicles (GUVs) primarily composed of SMPC is not a standard application of this polymer. Research has shown that when SMPC is introduced to pre-formed GUVs, it tends to induce pore formation in the lipid bilayer rather than integrating to form a stable, larger vesicle structure.[9] This interaction is a key characteristic of the polymer's disruptive effect on lipid membranes, which ultimately leads to the formation of nanodiscs at higher concentrations.